molecular formula C21H16N6O6 B11059252 N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11059252
M. Wt: 448.4 g/mol
InChI Key: YQARLJLCTQWIJJ-UHFFFAOYSA-N
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Description

N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a combination of several functional groups, including benzodioxole, oxadiazole, phenyl, pyrazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KOH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H16N6O6

Molecular Weight

448.4 g/mol

IUPAC Name

N-[4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C21H16N6O6/c1-12-8-18(27(29)30)24-26(12)10-19(28)22-15-5-2-13(3-6-15)20-23-21(33-25-20)14-4-7-16-17(9-14)32-11-31-16/h2-9H,10-11H2,1H3,(H,22,28)

InChI Key

YQARLJLCTQWIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5)[N+](=O)[O-]

Origin of Product

United States

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